molecular formula C9H20N2 B8544814 N-methyl-N-propylpiperidin-4-amine

N-methyl-N-propylpiperidin-4-amine

Cat. No.: B8544814
M. Wt: 156.27 g/mol
InChI Key: XWFPVKLYWVTYAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with propyl bromide and methyl iodide under basic conditions to yield the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-propylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-N-propylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-methylpiperidin-4-amine
  • N-propylpiperidin-4-amine
  • Piperidine

Comparison: N-methyl-N-propylpiperidin-4-amine is unique due to the presence of both methyl and propyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N-methylpiperidin-4-amine and N-propylpiperidin-4-amine, the dual substitution provides a distinct steric and electronic environment, potentially leading to different pharmacological properties .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-methyl-N-propylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-3-8-11(2)9-4-6-10-7-5-9/h9-10H,3-8H2,1-2H3

InChI Key

XWFPVKLYWVTYAS-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(methyl-propyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (106 mg, 0.41 mmol) in AcOEt (10 ml) was added 3N HCl (4 ml). The reaction mixture was stirred for 16 hrs at RT. The solvent was removed under reduced pressure to give the desired methyl-piperidin-4-yl-propyl-amine (87 mg, 92% yield).
Name
4-(methyl-propyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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